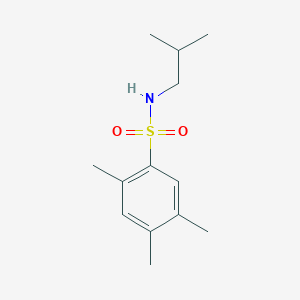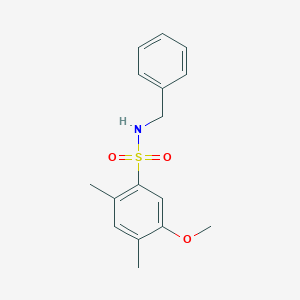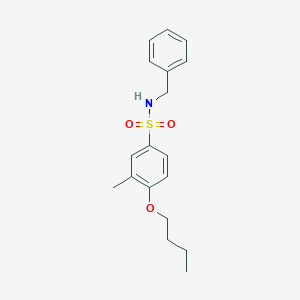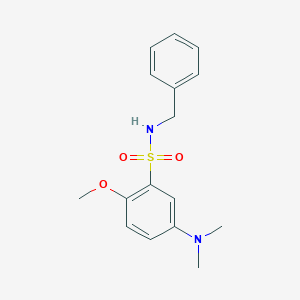![molecular formula C22H30N2O5S B272636 Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate, also known as PNPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been applied in different fields of research, including biochemistry, pharmacology, and neuroscience. In
Mécanisme D'action
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate works by inhibiting the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects. This compound has also been shown to bind to G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the levels of cyclic nucleotides, which can lead to vasodilation, bronchodilation, and inhibition of platelet aggregation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which can affect neurotransmission, hormone secretion, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for phosphodiesterases and G protein-coupled receptors. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate research, including the development of more potent and selective analogs, the study of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including cardiovascular disease, asthma, and cancer.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been applied in different fields of research. This compound has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of more potent and selective analogs and the exploration of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate can be synthesized using a variety of methods, including the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with methanesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent. Another method involves the reaction of 4-bromo-1-naphthol with pentyloxyamine, followed by sulfonylation with p-toluenesulfonyl chloride and then coupling with piperazine-1-carboxylic acid ethyl ester using a carbodiimide coupling reagent.
Applications De Recherche Scientifique
Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research as a tool for studying the mechanism of action of different enzymes and receptors. It has been used to study the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides in the body. This compound has also been used to study the activity of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, hormone secretion, and immune response.
Propriétés
Formule moléculaire |
C22H30N2O5S |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
ethyl 4-(4-pentoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O5S/c1-3-5-8-17-29-20-11-12-21(19-10-7-6-9-18(19)20)30(26,27)24-15-13-23(14-16-24)22(25)28-4-2/h6-7,9-12H,3-5,8,13-17H2,1-2H3 |
Clé InChI |
IHVPHYKWQYOBQS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
SMILES canonique |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



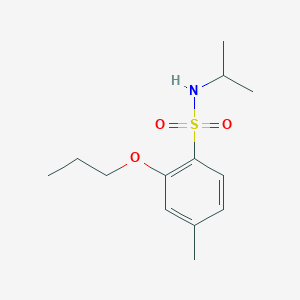
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)


